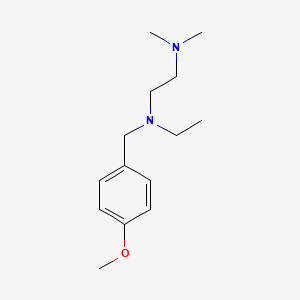

N-ethyl-N-(4-methoxybenzyl)-N',N'-dimethyl-1,2-ethanediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-Ethyl-N-(4-methoxybenzyl)benzenesulfonamide” is a chemical compound with the CAS Number: 1000339-36-5 . Its molecular formula is C16H19NO3S . The compound has a molecular weight of 305.4 .

Molecular Structure Analysis

The InChI code for “N-Ethyl-N-(4-methoxybenzyl)benzenesulfonamide” is 1S/C16H19NO3S/c1-3-17(13-14-9-11-15(20-2)12-10-14)21(18,19)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3 .Applications De Recherche Scientifique

Biomass Pretreatment

Ionic liquids (ILs), solvents composed entirely of paired ions, have been used in a variety of process chemistry and renewable energy applications . Imidazolium-based ILs effectively dissolve biomass and represent a remarkable platform for biomass pretreatment . The compound “N-ethyl-N-(4-methoxybenzyl)-N’,N’-dimethyl-1,2-ethanediamine” could potentially be used in this context.

Production of Radioisotopes

In the fission process of 238U by protons with energy higher than 20 MeV, the production of radioisotopes becomes of interest. These radioisotopes have applications in medicine, electronics, industry, and other fields of human activities .

Biofuel Production

Agave has recently shown its potential as a bioenergy feedstock with promising features such as higher biomass productivity than leading bioenergy feedstock while at the same time being drought-resistant with low water requirements and high sugar to ethanol conversion using ionic liquid (IL) pretreatment . The compound “N-ethyl-N-(4-methoxybenzyl)-N’,N’-dimethyl-1,2-ethanediamine” could potentially be used in this context.

Renewable Energy Applications

The compound “N-ethyl-N-(4-methoxybenzyl)-N’,N’-dimethyl-1,2-ethanediamine” could potentially be used in renewable energy applications. For example, it could be used in the development of new materials for energy storage or conversion .

Medicine and Healthcare

Scientific research is used to develop new drugs, medical treatments, and vaccines . The compound “N-ethyl-N-(4-methoxybenzyl)-N’,N’-dimethyl-1,2-ethanediamine” could potentially be used in this context.

Development of New Diagnostic Tools

Scientific research is also used to understand the causes and risk factors of diseases, as well as to develop new diagnostic tools . The compound “N-ethyl-N-(4-methoxybenzyl)-N’,N’-dimethyl-1,2-ethanediamine” could potentially be used in this context.

Safety and Hazards

Propriétés

IUPAC Name |

N'-ethyl-N'-[(4-methoxyphenyl)methyl]-N,N-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O/c1-5-16(11-10-15(2)3)12-13-6-8-14(17-4)9-7-13/h6-9H,5,10-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNRQBPGPSWSPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN(C)C)CC1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5817619.png)

![4-{2-benzyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B5817631.png)

![3-[(4-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5817632.png)

![N-(4-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5817640.png)

![N-(2,6-difluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5817668.png)

![4-[(diphenylacetyl)amino]benzamide](/img/structure/B5817679.png)

![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5817691.png)

![N'-{[2-(4-bromo-2-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5817699.png)

![5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5817703.png)